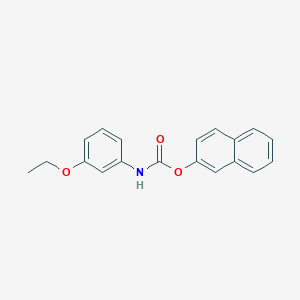

2-Naphthyl N-(3-ethoxyphenyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

naphthalen-2-yl N-(3-ethoxyphenyl)carbamate |

InChI |

InChI=1S/C19H17NO3/c1-2-22-17-9-5-8-16(13-17)20-19(21)23-18-11-10-14-6-3-4-7-15(14)12-18/h3-13H,2H2,1H3,(H,20,21) |

InChI Key |

JNLSYJLNSHAGQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Naphthyl N 3 Ethoxyphenyl Carbamate

General Synthetic Routes to O-Aryl N-Substituted Carbamates

The formation of the carbamate (B1207046) linkage, specifically between an aryl oxygen (from a naphthol) and a substituted nitrogen, is achievable through several reliable synthetic strategies. These methods are foundational in organic synthesis due to the prevalence of the carbamate functional group in pharmaceuticals and agrochemicals. organic-chemistry.org

Reaction of Naphthols with Isocyanates

The most direct and frequently employed method for synthesizing O-aryl N-substituted carbamates is the reaction of a corresponding naphthol with an isocyanate. nih.gov In this approach, the nucleophilic hydroxyl group of the naphthol attacks the electrophilic carbon of the isocyanate group. The reaction is typically high-yielding and proceeds under mild conditions.

For the synthesis of O-aryl carbamates, this involves the addition of a phenol (B47542) or naphthol to an isocyanate. The reaction is often catalyzed by a base, such as a tertiary amine (e.g., triethylamine) or an organometallic compound (e.g., dibutyltin (B87310) dilaurate), to enhance the nucleophilicity of the hydroxyl group and facilitate the reaction. A well-known industrial example of this chemistry is the production of the insecticide carbaryl (B1668338), which involves the reaction of 1-naphthol (B170400) with methyl isocyanate. wikipedia.org

Table 1: Illustrative Catalysts and Solvents for Naphthol-Isocyanate Reactions

| Catalyst | Solvent | Typical Temperature (°C) | General Yield Range |

|---|---|---|---|

| Triethylamine | Toluene | 25 - 80 | Good to Excellent |

| Pyridine | Dichloromethane (DCM) | 0 - 40 | Good to Excellent |

| Dibutyltin dilaurate | Tetrahydrofuran (THF) | 25 - 60 | Excellent |

Synthesis via Chloroformate Intermediates

An alternative to using isocyanates involves a two-step process utilizing chloroformate intermediates. This route offers versatility and can be advantageous if the required isocyanate is unstable or not commercially available. There are two primary variations of this method:

Aryl Chloroformate Pathway: A naphthol is first reacted with phosgene (B1210022) (or a safer phosgene equivalent like triphosgene (B27547) or diphosgene) in the presence of a base to form an aryl chloroformate. This stable intermediate is then reacted with the desired amine to yield the final carbamate. wikipedia.org

Carbamoyl (B1232498) Chloride Pathway: The amine is first converted into a carbamoyl chloride by reaction with phosgene or its equivalent. This carbamoyl chloride is subsequently reacted with a naphthol in the presence of a base to form the carbamate product. organic-chemistry.orgthieme-connect.com One-pot procedures have been developed where the N-substituted carbamoyl chloride is formed in situ and immediately reacted with a phenol, avoiding the isolation of sensitive intermediates. organic-chemistry.org

These methods provide a robust and adaptable route to a wide array of O-aryl carbamates. organic-chemistry.orgthieme-connect.com

Multi-Component Condensation Approaches

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) for their efficiency and atom economy. For carbamate synthesis, MCRs often utilize carbon dioxide (CO₂) as a non-toxic and abundant C1 building block, replacing hazardous reagents like phosgene. nih.gov

One such approach involves the three-component coupling of an amine, CO₂, and a halide or phenol. organic-chemistry.org For example, a benign method has been developed to synthesize O-aryl carbamates from phenols, primary amines, and CO₂ at atmospheric pressure using a peptide coupling reagent like propanephosphonic acid anhydride (B1165640) (T3P). rsc.org Another innovative strategy uses dual nickel photocatalysis to couple aryl halides, amines, and CO₂ under visible light. nih.gov Three-component reactions involving 2-naphthol (B1666908), an aldehyde, and a carbamate are also known to produce carbamatoalkyl naphthols, showcasing the versatility of condensation strategies. researchgate.net

Curtius Rearrangement Applications

The Curtius rearrangement is a powerful classical reaction used to convert carboxylic acids into primary amines, ureas, or carbamates via an isocyanate intermediate. wikipedia.orgnih.gov The process begins with the conversion of a carboxylic acid to an acyl azide (B81097). This is typically achieved by treating an acyl chloride or a mixed anhydride with an azide salt (e.g., sodium azide). nih.gov

Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form an isocyanate. wikipedia.orgnumberanalytics.com If this rearrangement is performed in the presence of an alcohol or naphthol, the nucleophile traps the newly formed isocyanate directly, providing a one-pot method for synthesizing the corresponding carbamate. nih.govorgsyn.org This method is valued for its tolerance of various functional groups and the complete retention of stereochemistry at the migrating group. nih.gov The reaction of an aromatic carboxylic acid with reagents like di-tert-butyl dicarbonate (B1257347) and sodium azide can also produce an acyl azide, which then undergoes the Curtius rearrangement to form an isocyanate that can be trapped. organic-chemistry.org

Targeted Synthesis of 2-Naphthyl N-(3-ethoxyphenyl)carbamate

To synthesize the specific target compound, this compound, the most direct approach would be the reaction between 2-naphthol and 3-ethoxyphenyl isocyanate.

Reaction Scheme:

This reaction would likely be performed in an aprotic solvent such as toluene, THF, or DCM. The addition of a catalytic amount of a tertiary amine or an organotin compound would be expected to accelerate the reaction and lead to a high yield of the desired product. The 3-ethoxyphenyl isocyanate precursor can be synthesized from 3-ethoxyaniline (B147397) via phosgenation or from 3-ethoxybenzoic acid via the Curtius rearrangement.

Optimization of Reaction Conditions and Yield

The optimization of any chemical synthesis is crucial for maximizing yield, minimizing reaction time, and ensuring cost-effectiveness. For the targeted synthesis of this compound from 2-naphthol and 3-ethoxyphenyl isocyanate, several parameters would be systematically varied.

Catalyst Screening: The choice and loading of the catalyst can significantly impact reaction rates. While uncatalyzed reactions may proceed at elevated temperatures, catalysts allow for milder conditions. A screen would compare common catalysts like triethylamine, pyridine, and dibutyltin dilaurate (DBTDL).

Solvent Effects: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. A range of aprotic solvents, from non-polar (toluene) to polar (acetonitrile, DMF), would be evaluated.

Temperature Control: The reaction temperature would be optimized to find a balance between a reasonable reaction rate and the prevention of side reactions or product decomposition. Initial trials might start at room temperature and be incrementally increased.

Concentration: The concentration of reactants can affect the reaction order and rate. A series of experiments would determine the optimal molar concentration.

A hypothetical optimization study is presented in the table below.

Table 2: Hypothetical Optimization of the Synthesis of this compound

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Toluene | 110 | 12 | 65 |

| 2 | Triethylamine (10) | Toluene | 80 | 4 | 88 |

| 3 | Pyridine (10) | DCM | 25 | 6 | 92 |

| 4 | DBTDL (1) | THF | 25 | 1 | 97 |

Based on such a study, the optimal conditions would likely involve a catalytic amount of DBTDL in a solvent like THF or DCM at room temperature, providing a high yield in a short reaction time.

Strategies for Derivatization and Analog Synthesis from the Core this compound Structure

The trifunctional nature of this compound provides a rich platform for the synthesis of a wide range of derivatives. Modifications can be selectively introduced at the naphthyl ring, the ethoxyphenyl substituent, or the carbamate linkage.

Modifications on the Naphthyl Moiety

The naphthalene (B1677914) ring system is susceptible to electrophilic aromatic substitution reactions. The carbamate group, being an ortho-, para-director, will influence the position of substitution on the naphthyl ring. Common electrophilic substitution reactions that can be employed include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. These halogenated derivatives can serve as handles for further cross-coupling reactions.

Nitration: Treatment with nitric acid in the presence of sulfuric acid can introduce a nitro group onto the naphthyl ring. The nitro group can subsequently be reduced to an amino group, which can then be further functionalized.

Friedel-Crafts Acylation and Alkylation: Lewis acid-catalyzed reaction with acyl chlorides or alkyl halides can introduce acyl or alkyl groups, respectively. These reactions can provide access to a variety of ketone and alkyl-substituted analogs. nih.govyoutube.comnih.gov

The table below provides examples of potential derivatization reactions on the naphthyl moiety of a model 2-naphthyl carbamate.

| Reaction Type | Reagent(s) | Typical Position of Substitution | Potential Product |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 1-position | 1-Bromo-2-naphthyl N-(3-ethoxyphenyl)carbamate |

| Nitration | HNO₃, H₂SO₄ | 1- and 8-positions | 1-Nitro-2-naphthyl N-(3-ethoxyphenyl)carbamate |

| Acylation | Acetyl chloride, AlCl₃ | 1-position | 1-Acetyl-2-naphthyl N-(3-ethoxyphenyl)carbamate |

Variations on the Ethoxyphenyl Substituent

The ethoxyphenyl moiety also offers several avenues for modification. The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring.

Electrophilic Aromatic Substitution: Similar to the naphthyl ring, halogenation, nitration, and Friedel-Crafts reactions can be performed on the phenyl ring, with substitution occurring at the positions ortho and para to the ethoxy group.

Ether Cleavage: The ethyl ether linkage can be cleaved using strong acids such as HBr or HI, or with Lewis acids like BBr₃, to yield the corresponding hydroxyphenyl derivative. wikipedia.orgmasterorganicchemistry.com This phenolic group can then be re-alkylated or used as a site for further functionalization.

Modification of the Ethyl Group: While less common, modifications to the ethyl group itself, such as oxidation or halogenation under radical conditions, could potentially be explored to generate novel analogs.

Below are some illustrative examples of derivatization on the ethoxyphenyl group.

| Reaction Type | Reagent(s) | Typical Position of Substitution | Potential Product |

| Bromination | Br₂, Acetic acid | 2- and 4-positions | 2-Naphthyl N-(2-bromo-5-ethoxyphenyl)carbamate |

| Nitration | HNO₃, H₂SO₄ | 2- and 4-positions | 2-Naphthyl N-(5-ethoxy-2-nitrophenyl)carbamate |

| Ether Cleavage | HBr, Acetic acid | - | 2-Naphthyl N-(3-hydroxyphenyl)carbamate |

Structural Changes at the Carbamate Linkage

The carbamate linkage itself, while generally stable, can be subjected to chemical transformations to create different classes of compounds.

Hydrolysis: Under acidic or basic conditions, the carbamate can be hydrolyzed to release 2-naphthol, 3-ethoxyaniline, and carbon dioxide. clemson.edu The rate of hydrolysis is dependent on the pH and the electronic nature of the substituents on the aromatic rings. researchgate.net

Reduction: The carbamate group can be reduced to a methylamino group using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This would convert the carbamate into a secondary amine, linking the naphthyl and ethoxyphenyl moieties through a methylene (B1212753) bridge.

Reaction with Nucleophiles: While generally unreactive towards nucleophiles, under forcing conditions or with specific activation, the carbonyl group of the carbamate could potentially react with strong nucleophiles.

The following table outlines potential transformations of the carbamate linkage.

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Product |

| Basic Hydrolysis | NaOH, H₂O/EtOH | Phenol and Amine | 2-Naphthol and 3-Ethoxyaniline |

| Acidic Hydrolysis | HCl, H₂O/Dioxane | Phenol and Amine | 2-Naphthol and 3-Ethoxyaniline |

| Reduction | LiAlH₄, THF | Secondary Amine | 2-((3-Ethoxyphenyl)(methyl)amino)naphthalene |

Molecular and Structural Characterization in Research Context

Advanced Spectroscopic Techniques for Structural Elucidation of the Chemical Compound

Spectroscopic methods are indispensable for confirming the identity, purity, and detailed molecular structure of synthetic compounds. For 2-Naphthyl N-(3-ethoxyphenyl)carbamate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its molecular architecture.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The anticipated chemical shifts are influenced by the electronic environment of the protons. The aromatic protons of the naphthyl and phenyl rings would appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The single proton on the nitrogen of the carbamate (B1207046) group (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy group would appear in the upfield region.

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Naphthyl-H | 7.2 - 7.9 | Multiplet | 7H |

| Phenyl-H | 6.7 - 7.3 | Multiplet | 4H |

| Carbamate N-H | ~8.0 - 9.0 | Broad Singlet | 1H |

| Methylene (-OCH₂CH₃) | ~4.0 - 4.2 | Quartet | 2H |

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carbamate group is expected to have the most downfield chemical shift, typically in the range of 150-160 ppm. publish.csiro.aursc.org The aromatic carbons of the naphthyl and phenyl rings would resonate in the 110-150 ppm region. The carbons of the ethoxy group would appear at the highest field.

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 152 - 155 |

| Aromatic/Naphthyl C-O | 145 - 150 |

| Aromatic/Phenyl C-O | 158 - 160 |

| Aromatic/Naphthyl C | 115 - 135 |

| Aromatic/Phenyl C | 105 - 130 |

| Methylene (-OCH₂) | 63 - 65 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For an aryl carbamate like this compound, key characteristic absorption bands are expected. nih.govrsc.org

The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching of the carbamate group, typically appearing around 1700-1730 cm⁻¹. nih.gov The N-H stretching vibration is expected to be observed as a sharp peak in the range of 3200-3400 cm⁻¹. The C-O stretching vibrations of the carbamate and ether linkages would result in strong bands in the fingerprint region, between 1050 and 1250 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=O (carbamate) | Stretching | 1700 - 1730 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (ester-like) | Stretching | 1200 - 1250 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

The molecular weight of this compound (C₁₉H₁₇NO₃) is 307.34 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 307.

The fragmentation of carbamates often involves cleavage at the carbamate linkage. nih.govopenstax.org Key fragmentation pathways for this molecule would likely include:

Cleavage of the ester-type C-O bond to generate a naphthoxy radical and a [M - C₁₀H₇O]⁺ fragment, or a naphthoxy cation ([C₁₀H₇O]⁺) at m/z = 143 and a corresponding radical.

Cleavage of the N-C bond to produce a 2-naphthol (B1666908) fragment or a 3-ethoxyphenyl isocyanate fragment.

A common fragmentation for N-aryl carbamates is the loss of the side chain, which could lead to ions corresponding to 2-naphthol and 3-ethoxyaniline (B147397). nih.gov

Loss of the ethoxy group from the phenyl ring.

Predicted Major Fragments in Mass Spectrum

| m/z | Proposed Fragment Identity |

|---|---|

| 307 | [M]⁺ (Molecular Ion) |

| 164 | [C₁₀H₇OC=O]⁺ |

| 144 | [C₁₀H₈O]⁺ (2-Naphthol) |

| 137 | [C₈H₉NO]⁺ (3-Ethoxyaniline) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database.

Biological Activity and Mechanistic Investigations of 2 Naphthyl N 3 Ethoxyphenyl Carbamate

Enzymatic Inhibition Studies

No published studies were found that investigated the enzymatic inhibition profile of 2-Naphthyl N-(3-ethoxyphenyl)carbamate.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

There is no available data from in vitro enzyme activity assays, selectivity profiling, or studies on the reversibility and kinetics of enzyme inhibition for this compound against either Acetylcholinesterase or Butyrylcholinesterase.

No studies utilizing Ellman's method or other spectrophotometric assays to determine the IC₅₀ values of this compound against AChE or BChE have been reported.

As no inhibition data is available, the selectivity profile of this compound for AChE versus BChE remains uncharacterized.

There are no kinetic studies published that would describe the mechanism of interaction (e.g., competitive, non-competitive, reversible, or irreversible) between this compound and cholinesterase enzymes.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Investigations

No research has been published screening this compound for inhibitory activity against Fatty Acid Amide Hydrolase (FAAH).

Other Relevant Hydrolase and Enzyme Target Screenings

A thorough search of scientific literature did not reveal any studies where this compound was screened for activity against any other hydrolases or enzyme targets.

Receptor Binding and Modulation Studies (in vitro systems)

Cannabinoid Receptor (CB1, CB2) Interactions

No publicly available research data was found detailing the specific interactions of this compound with cannabinoid receptors CB1 and CB2. Standard radioligand binding assays or functional assays that would determine the binding affinity (such as Kᵢ or IC₅₀ values) or functional activity (agonist, antagonist, or inverse agonist properties) at these receptors have not been reported for this compound.

Other G-Protein Coupled Receptor (GPCR) and Ion Channel Ligand Binding Assays

There is no available scientific literature reporting on the ligand binding assays of this compound with other G-protein coupled receptors or ion channels. Consequently, its binding profile and selectivity across the broader GPCR and ion channel families remain uncharacterized.

Cell-Based Biological Activity Assays (in vitro cellular models)

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines

No studies were identified in the public domain that have investigated the antiproliferative or cytotoxic effects of this compound on any cancer cell lines. Therefore, data regarding its potential as an anticancer agent, including IC₅₀ values against various cancer cell types, are not available.

Antimicrobial Activity against Bacterial and Fungal Strains

There is no published research on the antimicrobial properties of this compound. Studies to determine its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against different strains of bacteria and fungi have not been reported.

Anti-inflammatory Response in Cellular Systems

No experimental data has been published concerning the anti-inflammatory activity of this compound in cellular models. Investigations into its effects on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenases (COX-1, COX-2), have not been documented.

Studies on DNA Binding and Photocleaving Activity

No published research was identified that specifically investigates the DNA binding or photocleaving properties of this compound.

Elucidation of Molecular Mechanisms of Action

Detailed molecular mechanisms of action for this compound, including the identification of specific protein targets, analysis of enzyme active site interactions, and its effect on intracellular signaling pathways, are not available in the current scientific literature.

Identification of Specific Protein Targets

There are no studies available that identify the specific protein targets of this compound.

Analysis of Enzyme Active Site Interactions

No research has been published detailing the interactions between this compound and the active sites of any enzymes.

Intracellular Signaling Pathway Modulation

The effects of this compound on intracellular signaling pathways have not been documented in the scientific literature.

Structure Activity Relationship Sar Studies for 2 Naphthyl N 3 Ethoxyphenyl Carbamate Derivatives

Impact of Naphthyl Ring Substitution Patterns on Biological Potency and Selectivity

The naphthyl ring system is a key structural feature of 2-Naphthyl N-(3-ethoxyphenyl)carbamate, and its substitution pattern significantly modulates biological activity. While direct studies on the this compound scaffold are limited, SAR studies on analogous naphthyl derivatives provide valuable insights into the influence of various substituents.

Research on N-substituted quinoxaline-2-carboxamides, which also feature a bicyclic aromatic system, has identified N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide as a potential antineoplastic agent. This highlights the potential of the naphthyl moiety in conferring cytotoxic activity against cancer cell lines.

In the context of antimicrobial agents, studies on 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates have shown that substitutions on the naphthyl ring system can influence their efficacy. For instance, the presence of different substituents can alter the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate microbial cell membranes and interact with its target.

Furthermore, in the field of photosynthesis inhibition, N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides have been investigated. The substitution pattern on the aniline (B41778) ring was found to be a primary determinant of activity, but the inherent properties of the 3-hydroxynaphthalene scaffold are essential for the observed biological effect. This suggests that the electronic and steric properties of substituents on the naphthyl ring of this compound would likely play a critical role in its interaction with biological targets.

The following table summarizes the impact of substitutions on a naphthyl-containing scaffold from a study on photosynthesis-inhibiting N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which can be cautiously extrapolated to understand the potential effects of substitutions on the 2-naphthyl ring of the title compound.

| Substituent on Anilide Ring | Position | Observed PET-Inhibiting Activity (IC50) | Key Observation |

|---|---|---|---|

| Di-fluoro | 3,5 | ~ 10 µM | C(3,5)′ and C(2,5)′ disubstituted isomers were the most active. nih.gov |

| Di-methyl | 3,5 | ~ 10 µM | |

| Di-fluoro | 2,5 | ~ 10 µM | |

| Di-methyl | 2,5 | ~ 10 µM | |

| Di-chloro | - | Activity increases with lipophilicity | For di-halogen and di-trifluoromethyl derivatives, increased lipophilicity correlated with higher activity. nih.gov |

| Di-bromo | - | Activity increases with lipophilicity | |

| Di-trifluoromethyl | - | Activity increases with lipophilicity |

Role of the N-(3-ethoxyphenyl) Moiety in Target Binding and Efficacy

The nature and position of substituents on the phenyl ring of N-phenyl carbamates can dramatically alter their biological activity. Studies on para-alkoxyphenylcarbamic acid esters have demonstrated that the position of the alkoxy group is a crucial determinant of antimicrobial activity. nih.gov It was observed that para-alkoxy substituted compounds were practically inactive against certain bacterial strains, a phenomenon attributed to the resonance mesomeric effect influencing electron distribution and lipophilicity. nih.gov This suggests that the meta-position of the ethoxy group in this compound is likely significant for its biological function.

Anilines bearing electron-donating groups such as methyl and methoxy (B1213986) at the ortho, meta, and para positions have been shown to be well-tolerated in nickel-catalyzed amination reactions, indicating that such substitutions are synthetically accessible and can lead to a diverse range of derivatives for SAR studies. acs.org In the context of cholinesterase inhibitors, the substitution pattern on the aryl ring of benzene-based carbamates directly impacts their inhibitory activity and selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The length of the alkoxy chain is another important factor. In a series of para-alkoxyphenylcarbamic acid esters, the antifungal activity against Candida albicans was found to increase with the elongation of the alkoxy chain up to a certain point (propoxy group), after which the activity decreased. nih.gov This "cut-off effect" is a common phenomenon in SAR studies and is often related to the lipophilicity of the molecule. An optimal lipophilicity is required for cell membrane penetration and target engagement.

The following table illustrates the effect of alkoxy chain length and position on the antimicrobial activity of a series of phenylcarbamates.

| Compound Series | Alkoxy Group Position | Alkoxy Chain Length | Antimicrobial Activity Observation |

|---|---|---|---|

| para-alkoxyphenylcarbamic acid esters | para | Varies | Practically inactive against S. aureus and E. coli. nih.gov |

| para | Propoxy | Maximum effectiveness against C. albicans, with longer chains showing decreased activity (cut-off effect). nih.gov |

Conformational Flexibility and Rigidity Imposed by the Carbamate (B1207046) Linkage

While peptides typically favor the trans configuration, carbamates can have energetically stable cis configurations. nih.gov The conformational landscape of carbamates is influenced by steric interactions between the substituents on the nitrogen and oxygen atoms, as well as by electronic effects. The pseudo-double bond character of the carbamate motif is a key feature influencing its conformational preferences. chemrxiv.org

Studies on methoxyphenyl-N-pyridinylcarbamates have shown that the carbamate N-H proton chemical shift in NMR spectra is sensitive to the conformation and hydrogen bonding interactions, which are in turn influenced by the substitution pattern on the aromatic rings. acs.org The IR spectra of these compounds also provide information on the hydrogen bonding involving the N-H and C=O groups of the carbamate linkage. acs.org For this compound, the interplay between the bulky naphthyl group and the substituted phenyl ring will dictate the preferred conformation around the carbamate bond, which will be critical for its interaction with a specific binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This allows for the prediction of the activity of novel, un-synthesized molecules.

For carbamate derivatives, QSAR models have been successfully developed to predict their activity as, for example, acetylcholinesterase (AChE) inhibitors. plos.orgplos.orgnih.gov In a typical QSAR study, a dataset of carbamate analogues with known biological activities (e.g., IC50 values) is used. plos.orgplos.orgnih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature.

A statistical method, such as multiple linear regression (MLR), is then employed to build a model that correlates the molecular descriptors with the biological activity. plos.orgplos.org For a series of carbamate-based AChE inhibitors, a QSAR model was developed with a high coefficient of determination (R² = 0.81), indicating a good correlation between the selected descriptors and the inhibitory activity. plos.org The key descriptors in this model were the Connolly Accessible Area, the energy of the lowest unoccupied molecular orbital (ELUMO), and the percentage of hydrogen atoms. plos.org

The development of a robust QSAR model for this compound derivatives would involve the synthesis and biological evaluation of a library of analogues with systematic variations in the naphthyl and phenyl moieties. The resulting data would be used to generate a predictive model that could guide the design of new compounds with enhanced potency and selectivity.

Identification of Key Physico-Chemical Descriptors Influencing Activity

The biological activity of carbamate derivatives is often governed by a combination of electronic, steric, and hydrophobic properties. For this compound, the key physico-chemical descriptors influencing its activity are likely to be lipophilicity (log P), the electronic nature of the substituents, and molecular volume.

Electronic Effects: The electronic properties of the N-phenyl ring substituent are crucial for the reactivity of the carbamate group, which is often involved in covalent interactions with serine hydrolase enzymes. Electron-withdrawing groups can increase the electrophilicity of the carbamoyl (B1232498) carbon, enhancing the rate of carbamoylation of the target enzyme. Conversely, electron-donating groups like the 3-ethoxy group in the target molecule would modulate this reactivity. The position of the substituent (ortho, meta, or para) also plays a key role in influencing these electronic effects through resonance and inductive effects.

Steric Factors and Molecular Volume: The size and shape of the molecule, particularly the substituents on the phenyl ring and the naphthyl moiety, are critical for complementarity with the binding site of a target protein. In a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, a related class of compounds, the molecular volume of the alkoxy chain was found to influence the biological activity. For this compound, the ethoxy group at the meta position provides a specific steric profile that will influence its fit within a receptor pocket.

The following table, based on data from analogous N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, illustrates the influence of the alkoxy substituent's position and nature on lipophilicity and activity, in this case, the inhibition of photosynthetic electron transport (PET). While not carbamates, these compounds share the N-alkoxyphenyl and naphthalene-like core, providing relevant insights.

| Compound | Substituent (on N-phenyl) | Activity (IC50 for PET in µM) | Calculated log P |

| Analog 1 | 3-Methoxyphenyl | 10.1 | 5.24 |

| Analog 2 | 3-Ethoxyphenyl | 4.5 | 5.66 |

| Analog 3 | 3-Propoxyphenyl | 5.3 | 6.17 |

| Analog 4 | 4-Ethoxyphenyl | 10.6 | 5.66 |

| Analog 5 | 2-Ethoxyphenyl | 30.2 | 5.66 |

This data is for N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides and is presented to illustrate the impact of the ethoxy group and its position.

From this data, it can be observed that the 3-ethoxy substitution (Analog 2) results in higher potency compared to the 3-methoxy (Analog 1) and other positional isomers (Analogs 4 and 5), indicating an optimal combination of lipophilicity and steric factors for this particular biological target.

Ligand-Based and Receptor-Dependent SAR Approaches

To further elucidate the SAR of compounds like this compound, computational chemistry provides powerful tools through ligand-based and receptor-dependent approaches.

Ligand-Based Approaches: These methods rely on the analysis of a series of molecules with known activities to derive a model that predicts the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For carbamates, QSAR models have been developed that correlate descriptors such as Hammett constants (for electronic effects), molar refractivity (for steric effects), and log P (for hydrophobicity) with their inhibitory potency against enzymes like acetylcholinesterase. A QSAR study on a series of derivatives related to this compound would involve synthesizing analogs with different substituents on the naphthyl and phenyl rings and correlating their measured activities with calculated physico-chemical descriptors.

Receptor-Dependent Approaches: These methods utilize the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to understand and predict how a ligand will bind.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed if the structure of a relevant biological target is known. For instance, many carbamates are known to inhibit cholinesterases. A docking simulation into the active site of acetylcholinesterase would reveal the likely binding pose, identifying key interactions such as hydrogen bonds, pi-pi stacking between the naphthyl ring and aromatic residues in the active site (like tryptophan), and hydrophobic interactions involving the ethoxyphenyl group. This approach helps to rationalize the observed SAR and guide the design of more potent analogs. The carbamate moiety itself is known to act as a "warhead," forming a covalent bond with the catalytic serine residue in many target enzymes, a mechanism that can be further investigated with computational tools.

By combining these ligand-based and receptor-dependent approaches, a detailed understanding of the SAR for the this compound class of compounds can be developed, facilitating the design of new derivatives with optimized activity.

Computational and in Silico Studies of 2 Naphthyl N 3 Ethoxyphenyl Carbamate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand and its target protein at the molecular level.

Prediction of Binding Modes and Affinities with Enzymes (e.g., Cholinesterases)

Carbamate (B1207046) compounds are a well-known class of cholinesterase inhibitors. nih.govnih.gov Molecular docking simulations can be employed to predict how 2-Naphthyl N-(3-ethoxyphenyl)carbamate interacts with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These simulations can reveal key binding modes and estimate the binding affinity, often expressed as a docking score or binding energy.

In a typical docking study, the 2-naphthyl group of the carbamate might be predicted to form π-π stacking interactions with aromatic residues, such as tryptophan or tyrosine, within the active site gorge of the cholinesterase enzyme. The ethoxyphenyl moiety could also engage in hydrophobic interactions, further stabilizing the complex. The carbamate linkage itself is crucial as it can form a covalent bond with the serine residue in the catalytic triad (B1167595) of the enzyme, leading to its inhibition. nih.gov

Table 1: Predicted Binding Affinities and Interacting Residues of this compound with Cholinesterases (Hypothetical Data)

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Acetylcholinesterase (AChE) | -9.8 | Trp84, Tyr334, Ser200 | π-π stacking, Covalent |

Exploration of Protein-Ligand Complex Stability

While docking provides a static picture of the binding, understanding the stability of the protein-ligand complex is crucial. The stability is often inferred from the calculated binding energy and the network of interactions. A lower binding energy generally suggests a more stable complex. The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout a simulation can also indicate a stable binding mode. For carbamates, the formation of the covalent bond with the active site serine is a primary determinant of the complex's stability and the pseudo-irreversible nature of the inhibition. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. rsc.orgnih.gov These methods can provide detailed insights into the intrinsic properties of this compound.

Analysis of Electronic Structure and Reactivity Descriptors

DFT calculations can be used to determine various electronic properties and reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller energy gap suggests that the molecule is more reactive.

Other important descriptors include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface and helps identify sites susceptible to electrophilic or nucleophilic attack. For carbamates, the carbonyl carbon of the carbamate group is a key electrophilic site, which is crucial for its reaction with the serine residue in cholinesterases. mdpi.com

Table 2: Calculated Quantum Chemical Descriptors for this compound (Hypothetical Data)

| Descriptor | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Conformational Analysis and Energetic Profiles

The biological activity of a molecule is often dependent on its three-dimensional conformation. Quantum chemical methods can be used to perform a conformational analysis of this compound. By calculating the energies of different rotational isomers (conformers), the most stable, low-energy conformation can be identified. This information is valuable for understanding how the molecule might adopt a specific shape to fit into the active site of a target enzyme. The energetic profile, or potential energy surface, can reveal the energy barriers between different conformations.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the molecular system over time, offering insights that are not accessible from static docking or quantum chemical calculations. nih.gov An MD simulation of the this compound-cholinesterase complex would involve simulating the movements of all atoms in the system over a period of nanoseconds or even microseconds.

These simulations can be used to assess the stability of the predicted binding pose from molecular docking. By analyzing the trajectory of the simulation, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, MD simulations can provide a more detailed and dynamic picture of the interactions between the ligand and the protein, including the formation and breaking of hydrogen bonds over time. semanticscholar.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Butyrylcholinesterase |

| Serine |

| Tryptophan |

Investigation of Dynamic Interactions within Ligand-Protein Complexes

Table 1: Hypothetical Dynamic Interactions of this compound in a Protein Binding Site (Note: This table is illustrative and not based on published data for the specific compound.)

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue | Average Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | Carbamate N-H | Aspartic Acid | 75 |

| Hydrogen Bond | Carbamate C=O | Serine | 60 |

| Hydrophobic | Naphthalene (B1677914) Ring | Leucine, Valine | High |

| Pi-Stacking | Naphthalene Ring | Phenylalanine, Tyrosine | 45 |

Assessment of Ligand Dissociation and Association Processes

Computational methods such as steered molecular dynamics (SMD) or umbrella sampling can be employed to model the process of a ligand unbinding from its protein target. These simulations can provide an estimation of the binding free energy (ΔG_bind), which is a quantitative measure of binding affinity. By applying an external force to pull the ligand out of the binding pocket, researchers can map the energetic landscape of the dissociation pathway and identify key interactions that must be overcome for the ligand to exit.

Pharmacophore Modeling and Virtual Screening Approaches for Analogue Discovery

A pharmacophore model is an abstract representation of the key molecular features that are essential for a ligand to interact with a specific target. For this compound, a pharmacophore model would likely include features such as hydrogen bond donors and acceptors from the carbamate group, and hydrophobic/aromatic features from the naphthalene and ethoxyphenyl rings. This model could then be used to search large chemical databases for other molecules that share the same pharmacophoric features, potentially identifying novel analogues with similar or improved activity.

ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties.

Computational Permeability and Distribution Modeling

Various computational models can predict the permeability of a compound across biological membranes, such as the intestinal wall (Caco-2 permeability) or the blood-brain barrier (BBB). These models often rely on physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area. Such predictions would be essential to estimate the oral bioavailability and central nervous system penetration of this compound.

Table 2: Predicted Physicochemical and Permeability Properties for ADMET Profiling (Note: This table is illustrative and not based on published data for the specific compound.)

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | ~321.37 g/mol | Within drug-like range |

| logP | High | Likely good membrane permeability |

| Polar Surface Area | ~49.3 Ų | Favorable for permeability |

| Caco-2 Permeability | Moderate to High | Potential for good oral absorption |

Prediction of Metabolic Pathways and Enzyme Interactions

Computational tools can predict the likely sites of metabolism on a molecule and the Cytochrome P450 (CYP) enzymes responsible for these transformations. For this compound, potential metabolic reactions could include hydroxylation of the aromatic rings or N-dealkylation. Understanding these metabolic pathways is crucial for predicting the compound's half-life and potential for drug-drug interactions.

Table 3: Predicted Metabolic Fate of this compound (Note: This table is illustrative and not based on published data for the specific compound.)

| Metabolic Reaction | Predicted Site | Responsible CYP Isoform (Predicted) |

|---|---|---|

| Aromatic Hydroxylation | Naphthalene ring | CYP1A2, CYP2C9 |

| Aromatic Hydroxylation | Ethoxyphenyl ring | CYP2D6, CYP3A4 |

Preclinical Pharmacological Explorations of 2 Naphthyl N 3 Ethoxyphenyl Carbamate

In vitro Efficacy and Potency Validation in Relevant Biological Systems

No publicly available data exists detailing the in vitro efficacy and potency of 2-Naphthyl N-(3-ethoxyphenyl)carbamate. Studies that would typically define parameters such as IC50 or EC50 values against specific biological targets have not been published for this compound.

Ex vivo Tissue-Based Assays for Functional Characterization

There is no information available in scientific literature regarding the use of ex vivo tissue-based assays to functionally characterize this compound.

Animal Model Studies for Disease Intervention (e.g., neuroprotection in Alzheimer's disease mouse models, antimicrobial in vivo efficacy)

Comprehensive searches of scientific databases did not yield any studies on the in vivo effects of this compound in animal models for any disease indication.

Proof-of-Concept Studies in Murine or Other Vertebrate Models

No proof-of-concept studies for this compound in murine or other vertebrate models have been published.

Biomarker Modulation and Phenotypic Rescue Assessments

There is no available data on the modulation of disease-related biomarkers or the assessment of phenotypic rescue in animal models following administration of this compound.

Future Research Directions and Therapeutic Potential of 2 Naphthyl N 3 Ethoxyphenyl Carbamate

Design and Synthesis of Next-Generation Analogues with Improved Profiles

The development of next-generation analogues of 2-Naphthyl N-(3-ethoxyphenyl)carbamate is a critical step toward optimizing its potential therapeutic properties. Future research will likely focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new derivatives. nih.govnih.gov

Key strategies for analogue design and synthesis include:

Modification of the Naphthyl Moiety: Altering the substitution pattern on the naphthalene (B1677914) ring can significantly impact biological activity. Introducing various functional groups (e.g., halogens, alkyls, alkoxys) at different positions could modulate lipophilicity and electronic properties, thereby influencing target binding and metabolic stability.

Alterations to the Ethoxyphenyl Ring: Similar to the naphthyl group, the substitution pattern on the phenyl ring is a key area for modification. Exploring different alkoxy groups or introducing other substituents could fine-tune the molecule's interaction with biological targets.

Modification of the Carbamate (B1207046) Linker: The carbamate group itself is a crucial pharmacophore. acs.org While N-aryl carbamates are common, exploring N-alkyl or other variations could alter the compound's reactivity and metabolic fate. nih.gov Synthetic approaches often involve multi-component reactions, which allow for the efficient generation of diverse libraries of analogues for screening. researchgate.netnih.gov For instance, the condensation of a substituted 2-naphthol (B1666908), an appropriate isocyanate, or a multi-component reaction involving an aldehyde and a carbamate source can be employed to create a wide range of derivatives. researchgate.netorientjchem.org

The goal of these synthetic efforts is to build a comprehensive SAR profile, identifying which structural features are essential for activity and which can be modified to improve drug-like properties.

Investigation of Hybrid Molecules Incorporating this compound Scaffolds

Molecular hybridization, the strategy of covalently linking two or more pharmacophores to create a single hybrid molecule, is a powerful tool in modern drug discovery. nih.govnih.gov This approach can lead to compounds with dual or multi-target activity, potentially offering enhanced efficacy or overcoming drug resistance. nih.gov The this compound scaffold is an attractive candidate for creating such hybrid molecules.

Future research could involve conjugating this scaffold with other known bioactive moieties. For example:

Hybrids for Anticancer Therapy: The naphthoquinone scaffold is a privileged structure in the design of anticancer agents. nih.govmdpi.com A hybrid molecule combining the this compound structure with a naphthoquinone or a thiazole moiety could result in a novel compound with enhanced DNA binding or apoptotic-inducing capabilities. mdpi.comnih.gov

Hybrids for Antimicrobial Agents: By linking the carbamate scaffold to known antimicrobial pharmacophores, such as polyamines or triazoles, it may be possible to develop novel agents that disrupt bacterial membranes or inhibit essential microbial enzymes. nih.govumsha.ac.ir

The design of these hybrids requires a linker of appropriate length and flexibility to ensure that both pharmacophoric units can simultaneously reach their respective binding sites.

Exploration of Multi-Targeted Pharmacological Strategies

The traditional "one molecule, one target" approach to drug discovery is often insufficient for treating complex multifactorial diseases like cancer or neurodegenerative disorders. Polypharmacology, the design of single chemical entities that act on multiple biological targets, has emerged as a promising strategy. nih.gov This approach can lead to improved therapeutic efficacy and a lower likelihood of developing drug resistance. nih.gov

The this compound scaffold can serve as a starting point for developing multi-target ligands. For instance, in the context of Alzheimer's disease, a single molecule that could inhibit both butyrylcholinesterase (BuChE) and c-Jun N-terminal kinase 3 (JNK3) would be highly desirable. Carbamates are known inhibitors of cholinesterases, and other carbamate-containing molecules have been investigated as JNK3 inhibitors. nih.govgoogle.com By optimizing the this compound structure, it may be possible to achieve a balanced activity profile against multiple targets relevant to a specific disease pathology. This strategy is particularly relevant for overcoming resistance in infectious diseases, where hitting multiple targets simultaneously can be a decisive advantage. nih.gov

Potential Applications in Neurodegenerative Disease Research

Carbamate-containing compounds have established roles in the treatment of neurodegenerative diseases. For example, rivastigmine, a carbamate inhibitor of acetylcholinesterase and butyrylcholinesterase, is used to treat dementia associated with Alzheimer's and Parkinson's diseases. This precedent suggests that this compound and its analogues warrant investigation for neuroprotective properties.

Future research in this area could focus on:

Cholinesterase Inhibition: Evaluating the inhibitory activity of this compound and its derivatives against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease. google.com

JNK3 Inhibition: Recent studies have highlighted carbamate inhibitors of JNK3 as a potential treatment for Alzheimer's disease. nih.gov Investigating the potential of the this compound scaffold to inhibit JNK3 could open new therapeutic avenues. In vivo studies in mouse models of Alzheimer's have shown that carbamate JNK3 inhibitors can improve cognitive function. nih.gov

Neurotrophin Regulation: Phytochemicals are known to regulate neurotrophins, which play a vital role in neuronal survival and function. nih.gov The structural motifs within this compound could potentially interact with pathways that modulate neurotrophic factors, offering another mechanism for neuroprotection.

The ability of such compounds to cross the blood-brain barrier would be a critical factor for their successful development as central nervous system agents.

Emerging Role in Antimicrobial and Anticancer Research

The carbamate and naphthyl moieties are present in numerous compounds with demonstrated antimicrobial and anticancer activity, suggesting a promising future for this compound in these fields.

Antimicrobial Research: Naphthyl-containing compounds have shown significant antimicrobial properties. For instance, certain naphthyl-polyamine conjugates exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans. nih.gov Similarly, various carbamate derivatives have been identified as inhibitors of MRSA biofilm formation, a key factor in persistent infections. nih.govresearchgate.net Research has shown that specific carbamate analogues can inhibit biofilm formation in multiple MRSA strains with low to moderate micromolar IC50 values. nih.gov The combination of these structural features in this compound makes it a compelling candidate for screening against a broad range of bacterial and fungal pathogens.

| Compound Class | Target Organism(s) | Observed Activity |

| Naphthyl-Polyamine Conjugates | MRSA, A. baumannii, C. neoformans | Potent intrinsic antimicrobial properties (MIC ≤ 0.29 µM for some analogues). nih.gov |

| Ethyl N-(2-phenethyl) Carbamate Analogues | Methicillin-Resistant S. aureus (MRSA) | Inhibition of biofilm formation with IC50 values ranging from 15.7 µM to 215.0 µM. nih.gov |

| N-Aryl Carbamates | Plant Fungal Pathogens (F. graminearum, F. oxysporum) | Good antifungal activity, with some compounds showing EC50 values of 12.50 µg/mL and 16.65 µg/mL. nih.gov |

Anticancer Research: The naphthalene ring is a well-known pharmacophore in anticancer drug design. Thiazole-naphthyl derivatives, for example, have been shown to bind to DNA and exhibit significant antitumor activity against liver cancer cells (HepG2), with some compounds having IC50 values as low as 3.2 µM. nih.gov The mechanism often involves the induction of apoptosis or necroptosis. nih.gov Furthermore, other carbamate derivatives, such as N-(2-fluoroethyl)-N-nitrosoureas, have shown significant anticancer activity in murine tumor models. nih.gov These findings strongly support the evaluation of this compound and its future analogues for their cytotoxic potential against various cancer cell lines.

| Compound Class | Cancer Cell Line / Model | Observed Activity / Mechanism |

| Thiazole-Naphthyl Derivatives | HepG2 (Liver Cancer) | Significant antitumor activity (IC50: 3.2 ± 0.1 μM for the most active compound), DNA binding, and induction of apoptosis. nih.gov |

| N-(2-fluoroethyl)-N-nitrosoureas | B16 Melanoma, Lewis Lung Carcinoma (murine models) | Significant anticancer activity, comparable to chloroethyl counterparts. nih.gov |

| Lipidic Alkynylcarbinols (N-naphthyl carbamate derivative) | HCT116 (Colon Cancer) | Cytotoxicity with IC50 values around 1.0 µM for some analogues. researchgate.net |

Advanced Delivery Systems and Formulation Research (Academic perspective)

From an academic standpoint, the physicochemical properties of this compound, such as its likely lipophilicity, may present challenges for conventional formulation, potentially leading to poor aqueous solubility and limited bioavailability. Advanced drug delivery systems offer a powerful strategy to overcome these hurdles and enhance the therapeutic potential of such molecules.

Future formulation research could explore several platforms:

Nanoparticle-Based Systems: Encapsulating the compound within polymeric nanoparticles or solid lipid nanoparticles could improve its solubility, protect it from premature degradation, and facilitate controlled release. This approach can also be used to target the drug to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands to the nanoparticle surface.

Liposomal Formulations: Liposomes, which are vesicular structures composed of lipid bilayers, are adept at encapsulating hydrophobic drugs like this compound. This can enhance circulation time and reduce off-target toxicity.

Prodrug Approaches: The carbamate functionality itself can be considered part of a prodrug strategy. acs.org Further chemical modification to create more sophisticated prodrugs could improve solubility for administration and allow for targeted release of the active molecule at the site of action through enzymatic cleavage.

These advanced formulation strategies, while still in the realm of academic exploration for this specific compound, represent a vital area of research to translate the potential of the this compound scaffold into a viable therapeutic agent.

Q & A

Q. What methodologies validate the purity and identity of this compound in complex mixtures?

- Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crude mixtures.

- HPLC-DAD/ELSD : Quantify purity and detect trace impurities (<0.1%).

Tables for Key Data

| Parameter | Example Data | Reference |

|---|---|---|

| Trans/cis ratio in Pd(0) system | 80:20 (7t:7c) | |

| Yield of methyl carbamate | <30% (vs. benzyl carbamate: ~60%) | |

| Cytotoxicity (IC₅₀) | >100 µM (analog data) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.